

## discovery of Peptide T and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [3,5 Diiodo-Tyr7] Peptide T

Cat. No.: B12397621 Get Quote

An In-depth Technical Guide to the Discovery and Development of Peptide T and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This document provides a comprehensive technical overview of Peptide T, a pioneering HIV entry inhibitor, and its subsequent derivatives. Discovered in 1986 by Drs. Candace Pert and Michael Ruff, Peptide T is an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein, gp120.[1][2] Initially met with controversy, its mechanism was later elucidated as a selective antagonist of the CCR5 chemokine co-receptor, a critical portal for the entry of R5-tropic HIV strains into host immune cells.[2][3] This guide details the discovery, mechanism of action, and evolution of Peptide T into more stable and potent analogs such as D-ala¹-peptide T-amide (DAPTA) and the orally active pentapeptide, RAP-103.[1][4] It consolidates quantitative data on their biological activity, provides detailed protocols for key experimental assays used in their evaluation, and illustrates core concepts through specified visualizations.

# **Discovery and Background**

Peptide T was identified in 1986 through a database search for sequences within the HIV envelope protein gp120 that showed homology to known neuropeptides, with the hypothesis that the virus might use a host cell's receptor for entry.[2][5] The octapeptide sequence, Alanine-Serine-Threonine-Threonine-Asparagine-Tyrosine-Threonine (ASTTTNYT), was named "Peptide T" for its high threonine content.[5]



Initial studies demonstrated that Peptide T could block the binding of radiolabeled gp120 to brain membranes and inhibit the infection of an early-passage patient isolate of HIV.[2][5] However, these findings were difficult to replicate in other laboratories, leading to significant controversy.[2][5] The discrepancy was later resolved with the discovery of HIV co-receptors, which revealed that early experiments had often used lab-adapted, CXCR4-tropic (X4) viral strains, whereas Peptide T is a potent and selective inhibitor of strains that use the CCR5 co-receptor (R5-tropic).[2][3]

# **Mechanism of Action: CCR5 Antagonism**

The primary mechanism of action for Peptide T and its derivatives is competitive antagonism of the CCR5 receptor.[6][7] The process of R5-tropic HIV-1 entry into a target cell, such as a T-helper cell or macrophage, is a multi-step process:

- Attachment: The viral surface glycoprotein, gp120, binds to the primary CD4 receptor on the host cell surface.
- Conformational Change: This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor.[6]
- Co-receptor Binding: The altered gp120 then binds to the CCR5 chemokine receptor.[6][7]
- Fusion: The gp120-CCR5 interaction triggers further conformational changes in the viral transmembrane protein, gp41, leading to the fusion of the viral envelope with the host cell membrane and subsequent entry of the viral capsid.[6]

Peptide T/DAPTA acts by binding directly to the CCR5 receptor, physically obstructing the interaction between the gp120-CD4 complex and CCR5.[7][8] This blockade prevents the final step required for membrane fusion, thus inhibiting viral entry.





Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T

Click to download full resolution via product page

Figure 1: Mechanism of HIV-1 Entry and Inhibition by Peptide T

## **Peptide T Derivatives**

To improve stability and potency, several derivatives of the original Peptide T sequence have been developed.

- D-ala¹-peptide T-amide (DAPTA): The most widely studied analog, DAPTA, incorporates two key modifications: the substitution of the N-terminal L-alanine with its D-amino acid counterpart (D-alanine) and amidation of the C-terminus. These changes confer significant resistance to degradation by proteases, increasing the peptide's biological half-life.[2][5]
   DAPTA is the form that has been used in most clinical trials.[1][9]
- RAP-103: A more recent derivative, RAP-103, is a shorter, orally active pentapeptide with an all-D-amino acid sequence (D-Thr-D-Thr-D-Asn-D-Tyr-D-Thr).[1][4] It functions as a multi-chemokine receptor antagonist, showing high affinity for CCR2, CCR5, and CCR8.[4][10][11] Its stability and oral bioavailability have positioned it for development in other therapeutic areas beyond HIV, including neuropathic pain and neurodegenerative diseases.[1][12]

# **Quantitative Biological Activity**



The biological activity of Peptide T and its derivatives has been quantified through various in vitro assays, including receptor binding and viral inhibition studies.

Table 1: Receptor Binding and Chemotaxis Inhibition

| Peptide   | Receptor | Ligand /<br>Process         | Assay Type             | IC50 / K <sub>i</sub> | Citation |
|-----------|----------|-----------------------------|------------------------|-----------------------|----------|
| DAPTA     | CCR5     | gp120 (BaL)<br>Binding      | Cell-based<br>Binding  | 0.06 nM               | [7][8]   |
| DAPTA     | CCR5     | gp120<br>(CM235)<br>Binding | Cell-based<br>Binding  | 0.32 nM               | [8]      |
| Peptide T | CCR5     | MIP-1β<br>Chemotaxis        | Monocyte<br>Chemotaxis | Potent<br>Inhibition  | [13]     |
| RAP-103   | CCR5     | Chemotaxis                  | Monocyte<br>Chemotaxis | 0.18 pM               | [4][11]  |
| RAP-103   | CCR2     | Chemotaxis                  | Monocyte<br>Chemotaxis | 4.2 pM                | [4][11]  |

| RAP-103 | CCR8 | Chemotaxis | Microglia Chemotaxis | 7.7 fM |[4][10] |

Table 2: In Vitro Antiviral Activity



| Peptide   | HIV-1<br>Strain(s)           | Tropism   | Cell Type                               | Assay                 | Effective<br>Concentr<br>ation                | Citation |
|-----------|------------------------------|-----------|-----------------------------------------|-----------------------|-----------------------------------------------|----------|
| Peptide T | Early<br>Patient<br>Isolates | R5, R5/X4 | MDMs,<br>Microglia,<br>CD4+ T-<br>cells | p24<br>antigen,<br>RT | 10 <sup>-12</sup> to<br>10 <sup>-9</sup> M    | [3]      |
| Peptide T | ADA                          | R5        | MAGI cells,<br>Luciferase               | Viral Entry           | 10 <sup>-12</sup> to<br>10 <sup>-9</sup> M    | [3]      |
| Peptide T | IIIB, MN,<br>NL4-3           | X4        | CD4+ T-<br>cells                        | p24<br>antigen        | Little to no inhibition                       | [3]      |
| DAPTA     | HIV-1 BaL                    | R5        | Monocytes/<br>Macrophag<br>es           | p24<br>antigen        | Potent<br>Inhibition<br>(10 <sup>-10</sup> M) | [14]     |

| DAPTA | HIV-1 81A | R5 | Monocytes/Macrophages | p24 antigen | Potent Inhibition ( $10^{-10}$  M) | [14] |

# **Key Experimental Protocols**

The evaluation of Peptide T's activity relies on specialized virological and immunological assays.

### **HIV-1 Infectivity / Entry Assay (MAGI Assay)**

The Multinuclear Activation of a Galactosidase Indicator (MAGI) assay is a quantitative method to measure HIV-1 entry and infection.[3][15]

Principle: The assay utilizes a genetically engineered cell line (e.g., HeLa cells) that expresses the human CD4 receptor and contains an integrated copy of the bacterial  $\beta$ -galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. When HIV infects these cells, the viral Tat protein is produced. Tat is a potent trans-activator of the HIV-1 LTR, which drives high-level expression of  $\beta$ -galactosidase. Infected cells can then be visualized by adding



a chromogenic substrate, X-Gal, which is cleaved by the enzyme to produce a blue precipitate. [15]

#### **Detailed Protocol:**

- Cell Plating: Seed MAGI cells (e.g., 1 x 10<sup>4</sup> cells/well) into a 96-well plate and incubate overnight at 37°C, 5% CO<sub>2</sub>.[16]
- Compound Preparation: Prepare serial dilutions of the test compound (e.g., Peptide T, DAPTA) in infection medium (e.g., DMEM with 10% FBS, DEAE-dextran).
- Infection:
  - Pre-incubate cells with the diluted compound for 30-60 minutes.
  - Add a standardized amount of R5-tropic HIV-1 virus stock to each well. Include "virus only" (positive control) and "cells only" (negative control) wells.
  - Incubate for 2 hours at 37°C to allow for viral entry.[16]
- Post-Infection Culture: Remove the virus/compound-containing medium and replace it with fresh culture medium. Incubate for 48 hours.[16]
- Staining:
  - Wash the cells with Phosphate-Buffered Saline (PBS).
  - Fix the cells for 5 minutes with a solution of 1% formaldehyde and 0.2% glutaraldehyde in PBS.[15]
  - Wash again with PBS.
  - Add the staining solution containing X-Gal (e.g., 1 mg/mL), potassium ferrocyanide, potassium ferricyanide, and MgCl<sub>2</sub> in PBS.
  - Incubate at 37°C for 2-4 hours or until blue cells are clearly visible.



 Quantification: Count the number of blue cells or blue syncytia in each well using a light microscope. The percentage of inhibition is calculated relative to the positive control wells.



Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay



Click to download full resolution via product page

Figure 2: Workflow for a MAGI-based HIV-1 Inhibition Assay

## gp120-CCR5 Binding Inhibition Assay

This assay measures the ability of a compound to block the interaction between gp120 and its co-receptor, CCR5.[8][17]

Principle: Cells engineered to express high levels of CCR5 are incubated with a labeled form of gp120 (typically radiolabeled with <sup>125</sup>I or biotinylated) in the presence or absence of the test compound. The amount of labeled gp120 that binds to the cells is quantified. A reduction in bound gp120 in the presence of the compound indicates inhibition. To mimic the in vivo state, soluble CD4 (sCD4) is often added, as gp120 binding to CCR5 is greatly enhanced after it first engages CD4.[8][17]

#### **Detailed Protocol:**

- Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., HOS-CD4-CCR5 or Cf2Th/synR5). Harvest cells and resuspend in binding buffer (e.g., HEPES-buffered DMEM with 0.5% BSA).
- Complex Formation (Optional but Recommended): Pre-incubate labeled gp120 (e.g., <sup>125</sup>I-gp120 from an R5-tropic strain like BaL) with a molar excess of recombinant soluble CD4 (sCD4) for 15-30 minutes at room temperature to form the gp120-sCD4 complex.[17]
- Inhibition Reaction:
  - In a 96-well filter plate, add serial dilutions of the test compound (DAPTA).
  - Add the CCR5-expressing cells.
  - Add the pre-formed labeled gp120-sCD4 complex to initiate the binding reaction.
  - Total binding is determined in the absence of any competitor. Non-specific binding is determined in the presence of a large excess of unlabeled gp120 or a known CCR5 ligand.



- Incubation: Incubate the plate for 1-2 hours at room temperature with gentle agitation.[18]
- Separation: Wash the cells rapidly with ice-cold binding buffer using a vacuum manifold to separate bound from free labeled gp120. The filter plate retains the cells and any bound ligand.
- Detection:
  - For radiolabeled gp120, the filters are counted in a gamma counter.
  - For biotinylated gp120, a secondary detection reagent (e.g., streptavidin-HRP) is added,
     followed by a chemiluminescent or colorimetric substrate, and read on a plate reader.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

## **Clinical Development**

DAPTA has undergone several clinical trials, primarily focusing on the neurological complications of HIV infection, given the role of CCR5 in the central nervous system.

Table 3: Summary of Key Clinical Trials for DAPTA



| Trial Phase                         | Drug /<br>Dosage                            | # of<br>Patients | Primary<br>Endpoint                                    | Key<br>Findings                                                                                                                     | Citation(s) |
|-------------------------------------|---------------------------------------------|------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Phase II                            | DAPTA / 2<br>mg, 3x<br>daily,<br>intranasal | >200             | Change in<br>global<br>neuropsych<br>ological<br>score | No significant difference from placebo on primary endpoint. Subgroup with severe cognitive impairment showed improveme nt (P=0.02). | [1][19]     |
| Phase II<br>(Antiviral<br>Analysis) | DAPTA / 2<br>mg, 3x daily,<br>intranasal    | >200             | Peripheral<br>Viral Load                               | Significant reduction in peripheral viral load (plasma and serum) in the DAPTA group.                                               | [1]         |
| Pilot Study                         | DAPTA /<br>Intranasal                       | 11               | Cellular Viral<br>Load /<br>Immune<br>Response         | Reduction of infected monocyte reservoir to undetectable levels in most patients. 4-fold increase in IFN-y secreting T-cells.       | [1][9]      |



| Case Study | DAPTA / 1.2 mg daily, intranasal | 1 | Brain Metabolism (FDG-PET) | Remission of metabolic abnormalities in 34 of 35 brain regions after 12 weeks of treatment in a patient with AIDS Dementia Complex. |[1][20] |

While DAPTA showed promising antiviral and immunological signals, particularly in reducing viral reservoirs, its development was hampered by the instability of the intranasal formulation. [1][12] This led to the subsequent focus on developing more stable, orally available analogs like RAP-103.[12]

### Conclusion

Peptide T represents a landmark discovery in HIV research, introducing the concept of viral entry inhibition and identifying the critical role of the CCR5 co-receptor. Although the original peptide and its direct analog, DAPTA, did not achieve regulatory approval as an anti-HIV therapeutic, the scientific insights gained were profound. The research paved the way for FDA-approved small-molecule CCR5 antagonists (e.g., Maraviroc) and provided a foundation for the development of next-generation peptide therapeutics like RAP-103, which leverage the same core mechanism but with enhanced pharmacological properties for a broader range of clinical applications. The story of Peptide T serves as a critical case study in drug development, highlighting the importance of understanding viral tropism, the challenges of peptide stability, and the potential for repositioning novel biologics for new indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Peptide T Wikipedia [en.wikipedia.org]
- 2. Update on D-Ala-Peptide T-Amide (DAPTA): A Viral Entry Inhibitor that Blocks CCR5 Chemokine Receptors | Bentham Science [benthamscience.com]
- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RAP-103 | CCR2 antagonist | Probechem Biochemicals [probechem.com]

### Foundational & Exploratory





- 5. Update on D-ala-peptide T-amide (DAPTA): a viral entry inhibitor that blocks CCR5 chemokine receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonist Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral and immunological benefits in HIV patients receiving intranasal peptide T (DAPTA) [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-chemokine receptor antagonist RAP-103 inhibits opioid-derived respiratory depression, reduces opioid reinforcement and physical dependence, and normalizes opioidinduced dysregulation of mesolimbic chemokine receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativebiopeptides.com [creativebiopeptides.com]
- 13. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allpeptide.com [allpeptide.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of GP120 binding to CD4 and an assay that measures ability of sera to inhibit this binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide T and glucose metabolism in AIDS dementia complex PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [discovery of Peptide T and its derivatives]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12397621#discovery-of-peptide-t-and-its-derivatives]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com